Quinidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-LHHVKLHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023549 | |
| Record name | Quinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L | |
| Record name | SID56320931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
56-54-2 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITX08688JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Electrophysiological Mechanisms of Quinidine Action
Modulation of Cardiac Action Potential Phases
Quinidine influences multiple phases of the cardiac action potential, leading to alterations in its morphology and timing. patsnap.comjacc.orgfrontiersin.orgwikipedia.orgnih.govnih.gov As a Class IA antiarrhythmic, its primary effects are on phase 0 depolarization and phase 3 repolarization. patsnap.compatsnap.com This dual action contributes to its ability to prolong the action potential duration and effective refractory period. patsnap.comnih.govpocketdentistry.com
Effects on Phase 0 Depolarization: Fast Inward Sodium Current (INa) Blockade
A principal mechanism of this compound is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the action potential in cardiac myocytes and Purkinje fibers. drugbank.compatsnap.comjacc.orgfrontiersin.orgncats.iowikipedia.orgnih.govpatsnap.comfrontiersin.orgnih.govahajournals.orgcvpharmacology.com By blocking these voltage-gated sodium channels, this compound reduces the rapid influx of sodium ions into the cell. patsnap.compatsnap.comcvpharmacology.com This action slows the rate of rise of the action potential. patsnap.com
This compound exhibits a characteristic "use-dependent" or "frequency-dependent" block of sodium channels. drugbank.compatsnap.comncats.iowikipedia.orgnih.govahajournals.orgcvpharmacology.comnih.govnih.govnih.govduke.edu This means that the degree of sodium channel blockade increases with higher heart rates and decreases at lower heart rates. drugbank.comncats.iowikipedia.orgnih.gov The drug binds more readily to sodium channels in the open or inactivated states, which are more prevalent during rapid pacing or higher heart rates. cvpharmacology.comnih.govnih.gov Recovery from this use-dependent block is relatively slow, contributing to the cumulative effect of the drug at faster rates. ahajournals.orgnih.govnih.gov Studies have shown that the time constant for the onset of this compound-induced sodium channel block is dependent on the stimulation rate. nih.gov For instance, in guinea pig ventricular myocardium, time constants for the onset of block were reported as 6.2 pulses at 500-msec interstimulus intervals and 2.7 pulses at 1000-msec interstimulus intervals with 4 mg/liter this compound. ahajournals.org Recovery from block can be slow, with time constants in the range of seconds at negative membrane potentials. ahajournals.orgnih.gov The voltage dependence of availability for use-dependent unblocking can be shifted to more negative potentials compared to drug-free channels. ahajournals.org
The blockade of INa by this compound directly leads to a decrease in the maximum rate of depolarization (Vmax) during Phase 0 of the action potential. patsnap.comfrontiersin.orgncats.iowikipedia.orgnih.govnih.govnih.gov Vmax is a measure of the speed of the upstroke of the action potential, which is largely determined by the rapid influx of sodium ions. pocketdentistry.comcvpharmacology.com By reducing the number of available sodium channels or slowing their recovery, this compound effectively reduces the rate at which the membrane potential depolarizes. patsnap.compatsnap.comcvpharmacology.com This depression of Vmax is more pronounced at higher heart rates due to the use-dependent nature of this compound's sodium channel block. ncats.ionih.govcardiolatina.com Quantitative studies measuring Vmax in guinea pig papillary muscles have been used to assess the time and voltage-dependent block of sodium channels by this compound. nih.govnih.gov
Use-Dependent Blockade Kinetics
Effects on Repolarization and Action Potential Duration (APD) Prolongation
In addition to its effects on Phase 0, this compound significantly influences the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolongation of the action potential duration (APD). drugbank.compatsnap.comjacc.orgfrontiersin.orgncats.iowikipedia.orgnih.govnih.govpocketdentistry.comnih.govahajournals.orgnih.govcardiolatina.comnih.govahajournals.org This prolongation of APD also results in an increase in the effective refractory period (ERP), which is the period during which the cardiac cell is unable to generate a new action potential. patsnap.comnih.govpocketdentistry.com The lengthening of APD and ERP contributes to the antiarrhythmic effects of this compound by preventing re-entrant excitation. patsnap.compocketdentistry.com
A particularly important target of this compound is the rapid delayed rectifier potassium current (IKr), which is mediated by channels encoded by the hERG gene. drugbank.comwikipedia.orgnih.govpocketdentistry.comnih.govnih.govahajournals.org Blockade of IKr is a significant factor in the APD prolongation caused by this compound. pocketdentistry.comfrontiersin.orgresearchgate.net this compound is a potent inhibitor of the hERG channel. nih.govfrontiersin.orgresearchgate.netnih.gov Studies have determined the half-maximal inhibitory concentration (IC50) of this compound for hERG block. For instance, an IC50 of 0.41 ± 0.04 μM has been reported for this compound inhibition of IhERG. nih.gov this compound blocks hERG channels by interacting with residues within the channel pore, acting as an open-channel blocker. nih.govahajournals.org The blockade can be voltage-dependent. nih.gov Research has also explored the stereoselective nature of hERG blockade by this compound compared to its diastereomer, quinine (B1679958), showing this compound to be significantly more potent. researchgate.netnih.gov While some drugs primarily affect hERG channels in the inactivated state, this compound has been shown to affect both open and inactivated hERG channels, which may contribute to its efficacy in certain conditions. frontiersin.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 441074 |
| Quinine | 449 |
| Disopyramide (B23233) | 3123 |
| Flecainide | 3340 |
| Amiodarone (B1667116) | 2157 |
| Lidocaine | 3676 |
| Procainamide | 4915 |
| Mexiletine | 4168 |
| Propafenone | 4921 |
| Dofetilide | 60713 |
| Sotalol (B1662669) | 5250 |
| Terfenadine | 5360646 |
| Dextromethorphan (B48470) | 5281075 |
| Digoxin (B3395198) | 2796 |
| Ouabain | 439501 |
| Acetylcholine | 187 |
| Tetrodotoxin | 5037582 |
| 4-aminopyridine | 153 |
Data Table: IC50 Values for this compound Blockade of hERG
| Channel/Current | Species/System | IC50 (µM) | Reference |
| IhERG | Expressed in Xenopus oocytes | 3.00 ± 0.03 | researchgate.netnih.gov |
| IhERG | Expressed in Ltk- cells | ~0.41 | nih.gov |
| IKr | AT-1 cells | Submicromolar | nih.gov |
Research Findings Summary: this compound Effects on Action Potential Parameters
| Parameter | Effect of this compound | Mechanism | Relevant Phases |
| Vmax (Maximum Rate of Depolarization) | Decreased | Blockade of fast inward Na+ current (INa) | Phase 0 |
| Action Potential Duration (APD) | Prolonged | Inhibition of repolarizing K+ currents (e.g., IKr, IKs, IK1, Ito) | Phases 1, 2, 3 |
| Effective Refractory Period (ERP) | Prolonged | Related to APD prolongation and Na+ channel block | Phase 3, early Phase 4 |
| Conduction Velocity | Reduced | Decreased Vmax due to Na+ channel block | Phase 0 |
Inhibition of Repolarizing Potassium Currents
Slow Delayed Rectifier Potassium Current (IKs) Inhibition
This compound is known to reduce repolarizing potassium currents, including the slow delayed rectifier potassium current (IKs). nih.govncats.iodrugbank.com IKs plays a significant role in the final repolarization phase of the cardiac action potential. Inhibition of IKs by this compound contributes to the prolongation of the action potential duration. Studies have shown that this compound blocks basal IKs in a concentration-dependent manner. ahajournals.org For instance, the IC50 (concentration required for 50% inhibition) for this compound block of basal IKs has been reported as 5.8 ± 1.2 µmol/L. ahajournals.org Interestingly, activation of protein kinase A (PKA), which increases IKs, can render the current less sensitive to this compound block, with a higher IC50 of 19.9 ± 3.2 µmol/L for PKA-stimulated current. ahajournals.org This suggests that the effectiveness of this compound on IKs can be modulated by intracellular signaling pathways.
Transient Outward Potassium Current (Ito) Inhibition
The transient outward potassium current (Ito) is another potassium current inhibited by this compound. wikipedia.orgncats.iodrugbank.comfishersci.sepatsnap.com Ito contributes to the early repolarization phase (phase 1) of the action potential, particularly in epicardial myocytes. Inhibition of Ito by this compound can lead to a decrease in the repolarization gradient across the ventricular wall. nih.gov This effect is considered particularly relevant in conditions like Brugada syndrome, where increased Ito contributes to the characteristic electrocardiogram pattern and arrhythmogenesis. nih.gov Research has shown that this compound is a potent inhibitor of Ito. nih.gov
Studies on hKv1.5, hKv4.3, and hERG Channels
While the provided search results specifically mention hERG (ether-à-go-go-related gene) channels in the context of this compound's block of IKr (rapid delayed rectifier potassium current) wikipedia.orgncats.io, direct detailed research findings on this compound's effects specifically on hKv1.5 and hKv4.3 channels were not prominently featured in the initial search results. However, this compound is known to block various voltage-gated potassium channels wikipedia.org, and hERG channels are a critical component of IKr, which is significantly inhibited by this compound and contributes to QT interval prolongation and the risk of torsades de pointes. wikipedia.orgasm.orgnih.govnih.gov
Influence on L-type Calcium Current (ICa)
This compound has also been shown to influence the L-type calcium current (ICa). ncats.iodrugbank.com ICa is responsible for the plateau phase (phase 2) of the cardiac action potential and plays a crucial role in excitation-contraction coupling. This compound can cause a decrease in peak calcium current. ahajournals.org This effect can show both tonic and use-dependent block. ahajournals.org The reduction in ICa contributes to the complex effects of this compound on action potential configuration.
Impact on Cardiac Conduction System Parameters
This compound significantly impacts various parameters of the cardiac conduction system, reflecting its effects on ion channel function. ahajournals.orgjacc.orgnih.gov
This compound slows conduction velocity in different parts of the heart, including the atria, ventricles, and the His-Purkinje system. ahajournals.org This is primarily due to its blockade of the fast inward sodium current, which is responsible for the rapid depolarization phase of the action potential. ncats.iodrugbank.compatsnap.com The slowing of conduction is often observed as a widening of the QRS complex on the electrocardiogram. wikipedia.orgnih.govahajournals.orgnih.govphysiology.org Studies in humans have shown that this compound progressively lengthens the QRS duration as the pacing rate increases, demonstrating a frequency-dependent effect. nih.govahajournals.org For example, in one study, the QRS duration increased by 20 msec at a pacing cycle length of 600 msec and by 46 msec at a pacing cycle length of 350 msec after this compound infusion. nih.gov
This compound also prolongs the action potential duration (APD) in cardiac myocytes. wikipedia.orgnih.govncats.iodrugbank.com This effect is largely attributed to its inhibition of repolarizing potassium currents, particularly IKr and IKs. nih.govncats.iodrugbank.compatsnap.com The prolongation of APD contributes to the lengthening of the QT interval on the electrocardiogram. wikipedia.orgncats.ioasm.orgnih.govnih.gov The effect of this compound on APD can be frequency-dependent, with greater prolongation observed at slower heart rates. nih.govahajournals.org
Furthermore, this compound increases the effective refractory period (ERP) of cardiac tissue. nih.govahajournals.org The ERP is the period during which a cardiac cell cannot be re-excited. By prolonging the ERP, this compound can help prevent re-entrant arrhythmias. patsnap.com Studies have shown that this compound consistently prolongs the effective refractory period of atrial muscle. ahajournals.org In ventricular muscle, the effect on ERP can be less consistent in normal hearts but is observed in denervated hearts. ahajournals.org this compound has been shown to prolong ventricular effective refractory periods in human studies. nih.govjacc.orgahajournals.org
This compound also exhibits anticholinergic activity, which can influence heart rate and AV nodal conduction. patsnap.com This vagolytic effect can counteract the direct depressant effects of this compound on the sinus and AV nodes, particularly at therapeutic concentrations. nih.gov While this compound may have little effect on AV conduction at certain serum concentrations, its actions on intraventricular conduction are consistently observed within the therapeutic range. ahajournals.orgahajournals.org
Here is a table summarizing some of the electrophysiological effects of this compound:
| Electrophysiological Parameter | Effect of this compound | Mechanism(s) Involved |
| Phase 0 Depolarization (Vmax) | Decreased (Slowed) | Block of fast inward sodium current (INa) |
| Action Potential Duration (APD) | Prolonged | Inhibition of repolarizing potassium currents (IKr, IKs, Ito, IK1), Inhibition of late INa |
| Effective Refractory Period (ERP) | Prolonged | Prolongation of APD, Direct effects on channel recovery |
| Conduction Velocity | Decreased (Slowed) | Block of fast inward sodium current (INa) |
| QRS Duration | Increased (Widened) | Slowed intraventricular conduction due to INa block |
| QT Interval | Prolonged | Prolongation of APD, primarily due to IKr block |
| PR Interval | Little significant change (can be influenced by anticholinergic effects) | Direct effects on AV node often counteracted by anticholinergic activity |
| Heart Rate | Can increase (due to anticholinergic effects) | Anticholinergic activity |
Sinoatrial Node Function
The sinoatrial node is the heart's primary pacemaker. This compound's effects on SA node function are complex, involving both direct actions and indirect effects mediated by the autonomic nervous system.
Sinus Node Recovery Time
Sinus Node Recovery Time (SNRT) is a measure of the SA node's ability to resume normal pacing after being suppressed by rapid atrial pacing. Studies evaluating the effect of oral this compound on SNRT in basal states have often shown a slight or non-significant alteration. However, when assessed after pharmacological autonomic blockade, which removes the opposing vagolytic influence, the direct depressant effect of this compound on the SA node becomes more apparent, leading to a significant increase in SNRT. In individuals with pre-existing sinus node dysfunction, such as sick sinus syndrome, this compound can potentially induce marked depression of sinus automaticity and significantly increase SNRT. wikipedia.org
Table 1: Effect of Oral this compound on Corrected Sinus Node Recovery Time (cSNRT)
| Condition | Baseline Mean cSNRT (ms) | Post-Quinidine Mean cSNRT (ms) | Statistical Significance (P value) | Source |
| Basal State | 351.2 ± 83.1 | 360.4 ± 158.8 | NS (>0.05) | |
| After Autonomic Blockade | 238.9 ± 74.5 | 584.4 ± 660.2 | <0.001 | |
| Sick Sinus Syndrome | 551 (average) | 481 (average) | >0.05 |
Note: Data from different studies with varying patient populations and methodologies.
Atrioventricular (AV) Nodal Conduction
The AV node is crucial for relaying electrical impulses from the atria to the ventricles, introducing a delay that allows atrial contraction to precede ventricular contraction. This compound's effects on AV nodal conduction are also influenced by a balance between its direct actions and its anticholinergic properties.
AH Interval
Table 2: Effect of this compound on AH Interval
| Study Condition | Baseline Mean AH Interval (ms) | Post-Quinidine Mean AH Interval (ms) | Statistical Significance (P value) | Source |
| Paced Heart (Dogs) | 76 | 71 (5 msec decrease) | Within spontaneous variation | |
| Basal State (Humans) | No significant change reported | No significant change reported | NS | |
| Denervated Heart (Humans) | 97 ± 9 | 108 ± 7 | <0.001 | |
| Sinus Rhythm/Atrial Stimulation (Humans) | Not specified | Significant decrease reported | Significant |
Note: Data from different studies with varying methodologies and species.
His-Purkinje System Conduction
The His-Purkinje system is responsible for rapidly conducting electrical impulses from the AV node to the ventricles. This compound has a more consistent depressant effect on conduction within this system compared to its effects on the SA and AV nodes. This compound reduces conduction velocity in the His-Purkinje fibers. fishersci.seresearchgate.net This is reflected in the prolongation of the His-Purkinje (H-P) or His-ventricular (HV) interval, which represents the conduction time through the His bundle and Purkinje fibers. This effect is considered a direct action of this compound, primarily due to its blockade of fast inward sodium channels, which slows the rate of rise of the action potential in these tissues. wikipedia.orgfishersci.seresearchgate.netmims.comthermofisher.com
Table 3: Effect of this compound on His-Purkinje Conduction Time (H-P/HV Interval)
| Study Condition | Baseline Mean H-P/HV Interval (ms) | Post-Quinidine Mean H-P/HV Interval (ms) | Statistical Significance (P value) | Source |
| Paced Heart (Dogs) | 17 (H-P) | 21 (4 msec increase) | Significant | |
| Denervated Heart (Humans) | 43.9 ± 1 (HV) | 52.8 ± 3 (HV) | <0.01 | |
| Sinus Rhythm/Atrial Stimulation (Humans) | Not significantly affected reported | Not significantly affected reported | NS |
Note: Data from different studies with varying methodologies and species.
HV Interval
The HV interval represents the conduction time through the His-Purkinje system. Studies have investigated the effect of this compound on this interval. In one study involving patients, intravenous this compound did not significantly affect the HV interval nih.gov. However, another study administering intravenous this compound to patients with tachyarrhythmias observed a significant increase in the HV interval nih.gov. Research in awake dogs also indicated a prolongation of the H-P interval (an index of conduction velocity in Purkinje tissue) after this compound infusion ahajournals.org. Studies on hydrothis compound (B1662865), a derivative of this compound, in patients with Brugada syndrome, showed a significant increase in the delta HV interval jacc.org.
Ventricular Activation Time
This compound has been shown to affect ventricular activation time. In awake dogs, this compound at serum concentrations of 5 to 10 mg/liter prolonged ventricular activation ahajournals.org. Measurements of the H-S interval (interval between the His bundle and the base of the ventricular septum), indicative of total ventricular activation time including the Purkinje network, averaged 68 msec during control periods and increased in every dog after this compound, with an average increase of 14 msec ahajournals.org. The PM-S interval (interval between the right anterior papillary muscle and the ventricular septum) also lengthened after this compound ahajournals.org. Studies using epicardial mapping in canine myocardium to characterize this compound-induced conduction delay in vivo examined ventricular activation times jci.org. Research on hydrothis compound in patients with Brugada syndrome demonstrated a significant increase in mean activation time in the area of late activation in the right ventricular outflow tract oup.comoup.com.
Atrial and Ventricular Refractory Periods
This compound influences the refractory periods in both the atria and ventricles by blocking sodium and potassium channels, which prolongs the action potential duration and increases the effective refractory period patsnap.comdrugs.comnih.gov. In awake dogs, this compound prolonged the atrial refractory period ahajournals.org. However, its effect on the ventricular refractory period in these dogs was not consistent ahajournals.org. In awake dogs that had undergone cardiac denervation, this compound prolonged the refractory period of both the atrium and ventricle ahajournals.org.
In humans, this compound has been shown to increase the effective refractory period in the atria, ventricles, and His-Purkinje system drugs.com. Studies specifically evaluating the effect of this compound on ventricular refractoriness in humans have shown that this compound consistently prolonged the ventricular effective refractory period (VERP) by 9%-11%, regardless of the basic drive train cycle length umich.edunih.gov. This suggests that, in the clinically relevant range of cycle lengths and plasma concentrations, this compound's effect on ventricular refractoriness may be independent of rate, contrasting with its known rate-dependent effect on conduction umich.edu. This compound uniformly increased ventricular refractory periods by about 9-11% above control values regardless of pacing cycle lengths and action potential durations ahajournals.org.
Pharmacodynamics and Pharmacokinetics Research
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies aim to elucidate how the chemical structure of quinidine relates to its pharmacological effects. These investigations often involve comparing this compound with structurally similar compounds, such as its stereoisomer quinine (B1679958), and examining the impact of specific functional groups on binding and activity.
This compound and quinine are stereoisomers, specifically diastereomers, differing in their configuration at the C-8 and C-9 positions. google.comresearchgate.net This stereochemical difference significantly impacts their biological activities and receptor interactions. While both are derived from Cinchona bark, this compound is known for its antiarrhythmic properties, whereas quinine is primarily recognized as an antimalarial agent. google.comdrugbank.com
The distinct spatial arrangement of atoms in this compound compared to quinine leads to differential binding to biological targets, including ion channels and proteins like bovine serum albumin. google.comnih.gov Studies have shown that these stereoisomers can have different effects on cardiac ion channels. google.com The difference in properties between this compound and quinine, despite their stereoisomeric relationship, implies that their effects occur through different binding sites and mechanisms. google.com For instance, research on the interaction with bovine serum albumin has shown different binding affinities between quinine and this compound. nih.gov
The stereochemical differences, particularly at the β-hydroxyamine functionality (C-8 and C-9), are thought to influence the orientation of intermolecular hydrogen bonds with cellular receptor sites, contributing to the differences in potency observed between these stereoisomers and their epimers. nih.gov
This compound exerts its antiarrhythmic effects primarily by interacting with ion channels in cardiac cells. It is classified as a class Ia antiarrhythmic drug. drugbank.comrndsystems.com Research has identified that this compound blocks the rapid sodium channel (INa), which reduces the phase zero depolarization of the action potential. drugbank.com Beyond sodium channels, this compound also affects various potassium currents, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.com Additionally, it can block the L-type calcium current (ICa) and the late INa inward current. drugbank.com The blockade of these currents contributes to the prolongation of the cardiac action potential duration. drugbank.com
Studies investigating the molecular binding sites have suggested that this compound acts as a cationic open-channel blocker at a site located in the internal mouth of the ionic pore of certain potassium channels, such as the human cardiac hKv1.5 channel. ahajournals.orgahajournals.orgnih.gov Binding is thought to be stabilized by hydrophobic interactions. ahajournals.orgahajournals.orgnih.gov Site-directed mutagenesis studies on the hKv1.5 channel have localized a hydrophobic binding site in the internal mouth, with specific amino acid substitutions in the S6 segment (e.g., T505I, T505V, T505S, and V512A) affecting this compound affinity and dissociation rates. ahajournals.orgnih.gov These findings provide molecular support for the open channel block model and highlight the role of the S6 segment in forming the inner pore binding site. ahajournals.orgnih.gov
Research on voltage-gated sodium channels (Nav1.5) has shown that this compound binds beneath the selectivity filter in the pore domain, coordinated by residues from segments S6 I, S6 III, and S6 IV. researchgate.net This positioning effectively obstructs the ion conduction path. researchgate.net
Studies on connexin-36 (Cx36) gap junction channels have also shown this compound binding within the pore, suggesting potential non-channel targets or additional binding sites. biorxiv.org Cryo-EM structures revealed that this compound binds inside the Cx36 pore, with the drug in an observed conformation capable of completely closing the pore. biorxiv.org
Stereochemical Differences (this compound vs. Quinine) and Receptor Binding
Metabolism and Bioactivation
This compound undergoes significant metabolism, primarily in the liver, leading to the formation of various metabolites. drugbank.comnih.gov This metabolic process is crucial as some metabolites possess pharmacological activity.
The cytochrome P450 (CYP) enzyme system plays a central role in the hepatic metabolism of this compound. While several CYP isoforms are involved, CYP3A4 is identified as the most active enzyme in the formation of the major active metabolite, 3-hydroxy-quinidine. caymanchem.comglpbio.comnih.gov However, this compound is also known as a potent inhibitor of CYP2D6, and its interaction with this enzyme has been extensively studied. drugbank.comresearchgate.netnih.govresearchgate.netcrediblemeds.orgresearchgate.net
This compound's high affinity for the metabolic site of CYP2D6 makes it a potent competitive inhibitor. researchgate.net Studies have investigated the specific residues in the CYP2D6 active site that are important for this compound binding. nih.govresearchgate.net Mutations in residues such as Glu216 and Asp301 have been shown to significantly decrease this compound's inhibitory potency, highlighting the importance of electrostatic interactions in its binding to CYP2D6. nih.govresearchgate.net While this compound is a strong inhibitor, wild-type CYP2D6 does not significantly metabolize this compound. However, certain mutations in CYP2D6 have been observed to result in the metabolism of this compound, producing metabolites like O-demethylated this compound and 3-hydroxythis compound (B22111). nih.govresearchgate.net
This compound is metabolized to several hydroxylated metabolites, some of which retain antiarrhythmic activity. nih.govdrugs.comfda.gov The most important and well-studied active metabolite is 3-hydroxy-quinidine (3HQ). drugbank.comnih.govcaymanchem.comglpbio.comdrugs.comfda.govnih.gov
Research indicates that serum levels of 3-hydroxy-quinidine can approach those of this compound in patients receiving conventional doses. drugs.comfda.gov The metabolite has a larger volume of distribution and a longer elimination half-life (around 12 hours) compared to this compound (6-8 hours in adults). drugbank.comdrugs.comfda.gov The presence of 3-hydroxy-quinidine at free plasma concentrations that may exceed those of unbound this compound further underscores its potential contribution to the therapeutic effect. nih.govresearchgate.net
Here is a data table summarizing key pharmacokinetic parameters of this compound and its major metabolite, 3-hydroxy-quinidine:
| Compound | Elimination Half-Life (Adults) | Volume of Distribution (Adults) | Antiarrhythmic Activity (Relative to this compound) | Primary Formation Enzyme |
| This compound | 6-8 hours | 2-3 L/kg (healthy adults) | 1 | Primarily CYP3A4 (metabolism), Inhibitor of CYP2D6 |
| 3-hydroxy-quinidine | ~12 hours | Larger than this compound | ~50% | Primarily CYP3A4 |
Cytochrome P450 Enzyme System (CYP2D6) Mediated Hydroxylation
Pharmacogenetic Influences on Response
Pharmacogenetics explores how genetic variations influence an individual's response to drugs. crediblemeds.orgcioms.chsynlab-sd.comderangedphysiology.commsdmanuals.comresearchgate.netroyalsocietypublishing.orgnih.gov Genetic polymorphisms can affect drug metabolism, transport, and the function of drug targets, leading to inter-individual variability in pharmacokinetics and pharmacodynamics. crediblemeds.orgderangedphysiology.commsdmanuals.comroyalsocietypublishing.orgnih.govnih.gov
While the search results did not provide specific detailed research findings on how genetic polymorphisms directly influence this compound response in terms of efficacy or adverse effects, the broader principles of pharmacogenetics are highly relevant. crediblemeds.orgcioms.chsynlab-sd.comderangedphysiology.commsdmanuals.comresearchgate.netroyalsocietypublishing.orgnih.gov Genetic variations in CYP enzymes, particularly CYP3A4 which is involved in this compound metabolism, and potentially in ion channels that this compound targets, could theoretically influence this compound pharmacokinetics and pharmacodynamics. crediblemeds.orgsynlab-sd.comderangedphysiology.commsdmanuals.comroyalsocietypublishing.orgnih.gov
Pharmacogenetic testing is increasingly used to predict drug response by identifying genetic variations that affect drug metabolism and reaction. synlab-sd.com For drugs like this compound, where metabolism by CYP enzymes is significant, variations in the genes encoding these enzymes could lead to altered drug exposure and potentially affect efficacy and the risk of concentration-related effects. crediblemeds.orgsynlab-sd.commsdmanuals.com Although specific this compound-focused pharmacogenetic studies on response variability were not detailed in the provided results, the established role of pharmacogenetics in influencing drug metabolism and target activity suggests its potential influence on this compound outcomes. crediblemeds.orgcioms.chsynlab-sd.comderangedphysiology.commsdmanuals.comresearchgate.netroyalsocietypublishing.orgnih.govnih.gov
Mechanisms of Arrhythmogenesis and Cardiotoxicity
Proarrhythmic Effects and Mechanisms
Quinidine, like other antiarrhythmic drugs, can paradoxically cause new or worsen existing arrhythmias, a phenomenon known as proarrhythmia. wikipedia.orgpgkb.orgoup.compatsnap.com The risk of proarrhythmia with this compound is well-recognized and was notably reported by Selzer and Wray in 1964. oup.com
QT Interval Prolongation and Torsades de Pointes (TdP)
A significant proarrhythmic effect of this compound is the dose-related prolongation of the QT interval, which can lead to Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. wikipedia.orgdrugbank.compgkb.orgtapermd.comuspharmacist.comnih.govnih.gov this compound-induced TdP is a well-known adverse effect. researchgate.net This risk is not necessarily limited to excessive doses and can occur at therapeutic or subtherapeutic concentrations. nih.gov The incidence of TdP with this compound has been estimated to be between 1% and 8% of patients. uspharmacist.comconicet.gov.arnih.gov
The cellular mechanism underlying drug-induced QT prolongation and TdP primarily involves the inhibition of repolarizing potassium currents, particularly the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.govnih.gov Blocking IKr prolongs the ventricular action potential duration, leading to an extended repolarization phase. nih.gov This prolonged repolarization is associated with an increased risk of developing TdP. aafp.org
Role of Early Afterdepolarizations (EADs)
Early afterdepolarizations (EADs) are abnormal depolarizations that occur during the repolarization phase (phase 2 or 3) of the cardiac action potential. frontiersin.orgoup.comwikipedia.org They are considered a key mechanism for triggered activity that can initiate TdP in the setting of prolonged repolarization. frontiersin.orgwikipedia.org this compound, by significantly prolonging the action potential duration through potassium channel blockade, creates conditions favorable for the development of EADs. nih.govrevespcardiol.orgplos.org EADs triggered by this compound have been observed in experimental studies, particularly in Purkinje fibers. frontiersin.orgresearchgate.net The occurrence of EADs requires a reduction in outward potassium currents and/or an increase in inward currents during the plateau or repolarization phases. oup.comrevespcardiol.org
Factors Modulating TdP Risk (e.g., Hypokalemia, Bradycardia)
Several factors can modulate the risk of this compound-induced TdP. These risk factors often exacerbate the underlying electrophysiological abnormalities caused by this compound. Key factors include electrolyte imbalances, particularly hypokalemia and hypomagnesemia. wikipedia.orgpgkb.orguspharmacist.comnih.govresearchgate.netconicet.gov.arnih.govrevespcardiol.orgthoracickey.comahajournals.org Hypokalemia, for instance, can potentiate the drug-induced inhibition of IKr channels, further prolonging the QT interval. nih.govahajournals.org
Bradycardia (slow heart rate) is another important risk factor for TdP in patients taking QT-prolonging drugs like this compound. wikipedia.orgpgkb.orguspharmacist.comnih.govthoracickey.comahajournals.org Bradycardia decreases potassium outflow during repolarization, which can increase the QT interval. nih.gov Prolonged ventricular cycle length, as seen in bradycardia or with sudden long pauses, can foster the development of arrhythmogenic EADs. thoracickey.comahajournals.org
Other factors that increase TdP risk include female sex, advanced age, underlying heart disease (such as heart failure or left ventricular hypertrophy), renal or hepatic dysfunction (leading to increased this compound levels), and concomitant use of other QT-prolonging drugs or drugs that inhibit this compound metabolism (e.g., CYP3A4 inhibitors). uspharmacist.comnih.govresearchgate.netconicet.gov.arnih.govaafp.orgthoracickey.comahajournals.org
This compound Syncope Phenomenon
The "this compound syncope" phenomenon, first described in the 1950s, refers to syncopal attacks characterized by recurrent, rapid, polymorphic ventricular tachyarrhythmias, often considered self-terminating ventricular fibrillation, occurring in patients treated with this compound. wikipedia.orgdrugbank.comoup.comnih.gov These episodes are associated with marked QT interval prolongation. oup.com This phenomenon is a manifestation of this compound's proarrhythmic effect, specifically the induction of TdP or ventricular fibrillation, leading to transient loss of consciousness due to reduced cerebral blood flow. oup.commsdmanuals.com
Paradoxical Increase in Ventricular Rate in Atrial Flutter/Fibrillation
When this compound is used to treat atrial flutter or fibrillation, a paradoxical increase in ventricular rate can occur. wikipedia.orgdrugbank.comdrugs.comnih.govfda.gov This happens because this compound, while slowing the atrial rate, also has anticholinergic effects that can increase conduction through the AV node by reducing the degree of AV nodal block. medscape.comdrugs.comfda.gov This can lead to a rapid ventricular response, sometimes with a 1:1 conduction ratio, resulting in a very high and poorly tolerated ventricular rate. drugs.comfda.gov Prior digitalization or the use of other AV nodal blocking agents is often employed to mitigate this risk. drugs.comfda.gov
Sick Sinus Syndrome and Sinus Node Depression
In patients with sick sinus syndrome, this compound can cause marked sinus node depression and bradycardia. wikipedia.orgdrugbank.compgkb.orgtapermd.comfda.gov Sick sinus syndrome encompasses a range of abnormalities in sinus node impulse generation and propagation. ceconnection.com While in most patients this compound is associated with an increase in sinus rate, likely due to its anticholinergic effects, individuals with pre-existing sinus node dysfunction are vulnerable to significant slowing of the sinus rate or even sinus arrest when exposed to this compound. drugbank.compgkb.orgtapermd.comfda.govceconnection.com
Spatiotemporal Repolarization Heterogeneities
This compound can induce spatiotemporal abnormalities in ventricular repolarization, contributing to a proarrhythmic substrate nih.gov. Studies in perfused guinea-pig hearts have shown that this compound elicits a greater increase in action potential duration (APD) in the left ventricular chamber compared to the right ventricle, thereby enhancing spatial repolarization heterogeneities across the epicardium nih.gov. This non-uniform prolongation of repolarization across different regions of the heart can create electrical gradients that facilitate re-entrant arrhythmias nih.gov.
Increased Dispersion of Refractoriness
Increased dispersion of refractoriness is another key mechanism by which this compound promotes arrhythmogenesis nih.gov. This compound prolongs the effective refractory period (ERP), but it may do so to a greater extent than it prolongs the action potential duration in certain regions, thereby extending the vulnerable window for ventricular re-excitation nih.gov. This effect has been attributed to an increased triangulation of the epicardial action potential, where there is a greater APD lengthening at 90% repolarization compared to 30% repolarization nih.gov. Over the transmural plane, this compound has been shown to evoke a greater ERP prolongation at the endocardium than the epicardium, increasing the dispersion of refractoriness across the ventricular wall nih.gov.
Negative Inotropic Activity
This compound has been reported to possess negative inotropic activity, meaning it can reduce the force of myocardial contraction drugbank.comphysiology.org. While the exact mechanism is not fully understood, studies suggest that high concentrations of this compound may decrease the slow inward calcium current (ICa), which is crucial for the initiation and maintenance of cardiac contraction drugbank.comahajournals.org. Impairment of calcium-binding activity and various ATPases (Na/K, Mg, Ca) in myocyte membranes has also been observed with this compound, potentially contributing to impaired cardiac contractility nih.gov. However, some research in controlled experimental settings has failed to demonstrate a direct negative inotropic effect, suggesting that previously reported effects might be related to toxic doses or secondary to peripheral circulatory effects rather than a direct reduction in cardiac contractile state ahajournals.org.
Conduction Defects and QRS Widening
This compound blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (phase 0) of the action potential drugbank.comwikipedia.org. This blockade slows the rate of rise of the action potential (decreased Vmax), leading to a reduction in conduction velocity through the heart medwinpublishers.comphysiology.orgpatsnap.com. On the electrocardiogram (ECG), this slowed conduction manifests as a widening of the QRS complex wikipedia.orgphysiology.orgglowm.comlitfl.com. The QRS widening is often dose-dependent and can be exacerbated at faster heart rates due to the use-dependent nature of this compound's sodium channel blockade wikipedia.orgemcrit.org. Marked QRS widening can indicate significant conduction impairment and increased risk of proarrhythmia litfl.com.
Ventricular Tachycardia and Fibrillation Induction
Despite its use as an antiarrhythmic, this compound can paradoxically induce ventricular tachycardia and fibrillation, particularly a form known as torsades de pointes (TdP) drugbank.comglowm.comlitfl.comjacc.org. This proarrhythmic effect is strongly linked to this compound's ability to prolong the QT interval on the ECG, which reflects delayed ventricular repolarization drugbank.comglowm.comlitfl.comjacc.org. The prolongation of the action potential duration, particularly through the blockade of potassium currents like IKr, can facilitate the development of early afterdepolarizations (EADs) drugbank.comjacc.org. EADs are abnormal depolarizations that occur during the plateau or repolarization phase of the action potential and can trigger polymorphic ventricular tachycardia, including TdP jacc.org. Factors such as bradycardia and hypokalemia can increase the risk of this compound-induced TdP by further promoting EAD formation drugbank.comjacc.org. This compound-induced ventricular fibrillation was described as early as the 1950s, characterized by syncopal attacks and ventricular fibrillation in treated patients drugbank.com.
Here is a table summarizing some of the electrophysiological effects of this compound:
| Electrophysiological Effect | Mechanism | ECG Manifestation |
| Decreased Phase 0 Depolarization (Vmax) | Blockade of fast inward sodium current (INa) | QRS Widening |
| Prolonged Action Potential Duration (APD) | Blockade of potassium currents (IKr, IKs, IK1, Ito) and late INa, ICa | QT Interval Prolongation |
| Increased Effective Refractory Period (ERP) | Prolongation of APD and post-repolarization refractoriness | Contributes to antiarrhythmic and proarrhythmic effects |
| Enhanced Spatial Repolarization Heterogeneity | Non-uniform APD prolongation across ventricular regions | Increased dispersion of repolarization |
| Increased Dispersion of Refractoriness | Non-uniform ERP prolongation across ventricular regions | Increased vulnerability to re-excitation |
| Early Afterdepolarizations (EADs) | Facilitated by prolonged repolarization and altered ion currents | Trigger for Torsades de Pointes |
Here is a table illustrating research findings on this compound's effect on action potential duration and effective refractory period in guinea-pig hearts:
Note: Specific numerical data for APD and ERP changes with this compound can vary depending on concentration, heart rate, and experimental conditions.
Here is a table showing the effect of this compound on QRS duration in isolated rabbit hearts:
| Condition | QRS Duration Change (%) | Correlated with | Reference |
| This compound | Increased (similar to high K) | Slow upstroke velocity of action potential | physiology.org |
| High Potassium | 132% | Decreased action potential, resting potential, and upstroke velocity | physiology.org |
| Low Potassium | 49% | Increased action and resting potential, and upstroke velocity | physiology.org |
Therapeutic Applications and Associated Research
Role in Specific Cardiac Arrhythmias
Research has explored the utility of quinidine in several distinct cardiac arrhythmia syndromes and scenarios, where its electrophysiological effects are particularly relevant.
This compound has demonstrated efficacy in preventing ventricular arrhythmias (VAs), including ventricular fibrillation (VF), in patients with Brugada syndrome. Several small studies have indicated its benefit in patients with implantable cardioverter-defibrillators (ICDs) experiencing recurrent shocks and in asymptomatic patients with inducible VF during electrophysiological (EP) studies. oup.com this compound has been shown to be highly effective in preventing the re-induction of VF and spontaneous recurrences of both ventricular and supraventricular arrhythmias in these studies. oup.com
A retrospective analysis involving six men with Brugada syndrome who received this compound sulfate (B86663) or hydrothis compound (B1662865) after ICD implantation reported that this compound prevented the recurrence of VAs in all patients during a median follow-up of 4 years. oup.com Three subjects who discontinued (B1498344) the medication experienced VA recurrences that were successfully treated by restarting this compound. oup.com A nationwide observational survey also demonstrated the beneficial effects of this compound as secondary prevention in symptomatic Brugada patients with an ICD. oup.com In this study, 29 patients were prescribed this compound, and after a mean period of 60 ± 41 months, 19 patients (66%) remained free of appropriate ICD discharges, with this compound administration associated with a significant reduction in ICD shocks. oup.com
This compound prevented VF re-induction in 22 of 25 patients (88%) in one study, with no arrhythmic events documented over a follow-up period ranging from 6 months to 22 years. nih.gov Another study involving 35 subjects with Brugada syndrome, including those with asymptomatic ECG patterns and inducible VAs and those with multiple appropriate ICD shocks, showed that hydrothis compound prevented VT/VF inducibility in 76% of asymptomatic patients who underwent repeat EP studies on therapy. oup.com this compound is considered a first-line antiarrhythmic drug for patients with Brugada syndrome who have experienced appropriate ICD shocks. nih.gov It has been shown to effectively suppress both atrial and ventricular arrhythmias in some patients with Brugada syndrome. nih.gov
Data from a national network of inherited arrhythmia clinics indicated that this compound use was associated with a reduction in recurrent ventricular arrhythmias in patients with Brugada syndrome. nih.gov Before this compound use, subjects experienced a mean of 7.47 ± 12.3 ICD shocks over 34.3 ± 45.9 months, compared to 0.86 ± 1.69 shocks over 43.8 ± 41.8 months while on this compound (risk ratio: 8.7, p < 0.001). nih.gov
| Study Characteristics (Brugada Syndrome) | Number of Patients | Outcome (VA Prevention) | Follow-up Period | Citation |
| Retrospective analysis (this compound sulfate/hydrothis compound) | 6 | Prevented VA recurrence | Median 4 years | oup.com |
| Nationwide observational survey (this compound bisulphate/hydrothis compound) | 29 | 66% free of ICD shocks | Mean 60 ± 41 months | oup.com |
| Prospective evaluation (this compound bisulfate) | 25 | 88% prevented VF induction | 6 months to 22.2 years | nih.gov |
| Study with hydrothis compound | 35 | 76% prevented VT/VF inducibility (asymptomatic) | Not specified | oup.com |
This compound has been investigated for its potential to prolong the QT interval and reduce the incidence of ventricular arrhythmias in patients with Short QT Syndrome (SQTS). mdpi.com While available studies are primarily small and observational, they suggest that this compound may be a potential alternative or adjunct to ICD implantation. mdpi.com Hydrothis compound has also been reported to prolong the QT interval in SQTS patients. mdpi.com
Research suggests that this compound can suppress the gain of function in the rapid delayed rectifier potassium current (IKr), which is responsible for some cases of SQTS caused by mutations in the KCNH2 (HERG) gene. nih.govnih.gov This action may help restore the normal rate dependence of the QT interval and render ventricular tachycardia/ventricular fibrillation noninducible. nih.govnih.gov In contrast to other drugs like sotalol (B1662669) and ibutilide, this compound has been shown to normalize the QT interval at resting heart rate and prevent VF inducibility in patients with congenital short QT interval. nih.gov Studies have demonstrated that oral this compound effectively prolonged the QT interval on baseline ECG at normal heart rates and prevented the inducibility of VT/VF. nih.gov this compound also restored the heart rate dependence of the QT interval towards a range observed in normal subjects. nih.govnih.gov
Computational modeling studies have also provided insights into the actions of this compound in SQTS, particularly in the SQT1 variant linked to KCNH2 mutations. frontiersin.org These studies suggest that this compound produces a dose-dependent prolongation of the QT interval, primarily due to IKr block, and an increase in the effective refractory period (ERP), mediated by a synergistic combination of IKr and sodium channel (INa) block. frontiersin.org this compound was found to be more effective than disopyramide (B23233) in restoring the QT interval due to more potent IKr block. frontiersin.org Another computational study focusing on the SQT2 variant linked to KCNQ1 mutations also indicated that this compound produced a therapeutic effect on ventricular electrophysiology, prolonging the action potential duration and QT interval. cinc.org
This compound appears to be effective in suppressing VF recurrence in patients with idiopathic ventricular fibrillation (IVF), regardless of the associated electrocardiogram phenotype. touchcardio.com Although large-scale data are lacking, long-term prophylaxis with this compound has shown promise. touchcardio.com In a case study of 10 patients with IVF and VF storms, this compound was effective in suppressing arrhythmias, although it was tested in only three subjects. touchcardio.com
The long-term efficacy of this compound in IVF was supported by a study over 20 years later involving nine subjects with IVF or Brugada syndrome who had experienced previous cardiac arrest or syncope. touchcardio.com Over a mean follow-up of 15 ± 7 years, no recurrences of arrhythmias were documented, and repeat EP studies failed to reproduce any sustained arrhythmias. touchcardio.com An earlier study involving five patients with idiopathic VF demonstrated that programmed ventricular stimulation reliably replicated the spontaneous arrhythmia, and the addition of oral this compound or disopyramide prevented the induction of sustained ventricular arrhythmias. nih.gov These patients remained asymptomatic during follow-up periods ranging from 12 to 93 months. nih.gov
This compound drug therapy during EP studies in a population of patients with IVF and inducible ventricular tachycardia or fibrillation was able to prevent re-induction in 96% of patients in one investigation. medwinpublishers.com this compound may be considered a potential treatment option for IVF based on currently available data from observational studies and small reports. medwinpublishers.com Data from a national network of inherited arrhythmia clinics also indicated that this compound use was associated with a reduction in recurrent ventricular arrhythmias in patients with idiopathic ventricular fibrillation. nih.gov
This compound has been shown to be effective for the suppression of VF related to Early Repolarization (ER) syndrome. aerjournal.comfrontiersin.org In one study involving 122 patients, this compound decreased recurrent VF from an average of 33 episodes to none over more than two years of follow-up and helped restore a normal ECG. aerjournal.com Acute use of isoproterenol (B85558) was effective in suppressing electrical storms in unstable patients. aerjournal.com
One of the first reports on this compound's efficacy in ER syndrome described its effectiveness in preventing VF storm in a young patient refractory to multiple other antiarrhythmic drugs. frontiersin.org A subsequent multicentre study demonstrated that this compound effectively suppressed arrhythmia in 9 out of 9 ER syndrome patients experiencing VF storm. frontiersin.org These clinical observations align with basic science studies suggesting that this compound suppresses VF/polymorphic ventricular tachycardia (PMVT) in ER syndrome by blocking the transient outward potassium current (Ito). frontiersin.org
Research on a mutant Kv4.3 channel identified in an ER syndrome patient suggests that even a low concentration of this compound was effective in normalizing the slow inactivation, or gain-of-function, of these channels. oup.com This finding may help determine optimal this compound concentrations for ER syndrome patients to avoid adverse effects while effectively preventing electrical storms. oup.com this compound is considered an effective oral medication for preventing arrhythmias and terminating electrical storms due to recurrent VF in patients with early repolarization syndrome. nih.goveurekaselect.com
This compound has been historically used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation (AF) and atrial flutter. A controlled study involving 176 patients demonstrated that this compound significantly reduced the recurrence of atrial fibrillation during a 1-year follow-up period after successful electrical cardioversion. bmj.com After one year, 51% of patients in the this compound group remained in sinus rhythm compared to 28% in the control group (P < 0.001). bmj.com The study also noted that 43% of patients converted to sinus rhythm during treatment with maintenance doses of this compound sulfate before intended DC cardioversion. bmj.com
A meta-analysis of randomized controlled trials evaluating this compound's role in maintaining sinus rhythm after cardioversion from chronic atrial fibrillation, which included six trials published between 1970 and 1984, indicated that a significantly higher proportion of patients in the this compound group remained in sinus rhythm compared to the control group at 3, 6, and 12 months post-cardioversion. nih.gov The pooled rate difference in favor of this compound was approximately 24% at all time intervals (p < 0.001). nih.gov
Research has also explored factors influencing the conversion of chronic atrial fibrillation with this compound, suggesting that conversion and the appearance of myocardial toxicity are more closely related to serum this compound concentration than the dose alone. ahajournals.org
While this compound has shown efficacy in converting and maintaining sinus rhythm in AF and flutter, its use has decreased due to concerns about adverse effects and the availability of newer agents. However, studies like a controlled clinical study on the maintenance of sinus rhythm after electroconversion of chronic atrial fibrillation have contributed to the understanding of its effects in this context. bmj.com A comparative study examining amiodarone (B1667116) versus this compound and verapamil (B1683045) in patients with chronic atrial fibrillation found that this compound alone converted 25% of patients to sinus rhythm, while the combination of this compound and verapamil converted 55%. jacc.org Shorter duration of AF and smaller left atrial size were found to be predictive of successful conversion with this compound and verapamil. jacc.org
This compound has a history of use in preventing recurrences of ventricular tachycardia (VT). Early studies explored its effectiveness in terminating episodes of VT, including those complicating acute myocardial infarction. nih.gov While some early studies suggested this compound could prevent paroxysms of VT, later research indicated its efficacy might be limited to about 50% of patients. nih.gov
More recent interest in this compound for VT prevention has focused on specific challenging cases, particularly in patients with inherited arrhythmia syndromes or those refractory to other antiarrhythmic drugs. jacc.org Studies have demonstrated its efficacy in preventing recurrent VT in patients with conditions like idiopathic VF and Brugada syndrome, where VT often initiates with short-coupled premature ventricular contractions. ahajournals.org this compound has been accepted as an antiarrhythmic drug of choice for polymorphic VT without structural heart disease, including in the context of short QT and malignant early-repolarization syndromes. ahajournals.org
In a study of patients with coronary heart disease who developed polymorphic VT, this compound was found to be effective in preventing recurrence. ahajournals.org The time at risk for arrhythmias on this compound therapy was significantly lower compared to time without this compound. ahajournals.org this compound has been shown to cause frequency-dependent increases in relative tissue refractoriness, which can lead to the interruption of reentry, a mechanism potentially contributing to its effectiveness in suppressing VT. medwinpublishers.com Prolongation of the ventricular effective refractory period in relation to action potential duration is strongly correlated with VT suppression. medwinpublishers.com
A study reassessing the role of this compound in patients with challenging VAs, often after failure or intolerance of amiodarone, showed a significant decrease in VA events after this compound initiation in patients presenting with electrical storm. jacc.org
| Condition | Observed Effect of this compound on VT Prevention | Citation |
| Idiopathic Ventricular Fibrillation | Effective in suppressing VF recurrence, prevents induction of sustained VAs. | touchcardio.com, nih.gov |
| Brugada Syndrome | Prevents ventricular arrhythmias and VF re-induction. | oup.com, nih.gov |
| Early Repolarization Syndrome | Effective for suppression of VF. | aerjournal.com, frontiersin.org |
| Short QT Syndrome | Renders ventricular tachycardia/ventricular fibrillation noninducible. | nih.gov, nih.gov |
| Polymorphic VT without structural heart disease | Accepted as an antiarrhythmic drug of choice. | ahajournals.org |
| Polymorphic VT in Coronary Heart Disease | Effective in preventing recurrence. | ahajournals.org |
| Challenging VAs (refractory to other drugs) | Significant decrease in VA events in patients with electrical storm. | jacc.org |
Atrial Fibrillation and Atrial Flutter Conversion and Maintenance
Mechanisms of Action in Malaria Treatment
This compound, a diastereomer of quinine (B1679958), functions as an effective antimalarial agent primarily by targeting the erythrocytic stage of the Plasmodium species lifecycle. nih.govmedicoverhospitals.in Its mechanism of action involves several biochemical processes that disrupt the parasite's ability to survive and multiply within red blood cells. patsnap.com
A widely accepted hypothesis regarding this compound's antimalarial action centers on its interference with the parasite's heme detoxification pathway. wikipedia.orgnih.gov As the malaria parasite digests hemoglobin within the host's red blood cells to obtain essential amino acids, it releases heme as a byproduct. patsnap.comnih.gov Free heme is toxic to the parasite, and to mitigate this toxicity, the parasite converts heme into an inert crystalline substance called hemozoin through a process known as biocrystallization. patsnap.comnih.govmdpi.com this compound accumulates within the parasite's food vacuole and is thought to inhibit the formation of hemozoin by binding to heme, thereby preventing its crystallization. nih.govpatsnap.com This inhibition leads to the accumulation of cytotoxic free heme within the parasite, causing oxidative damage and ultimately resulting in parasite death. nih.govpatsnap.com
Research indicates that this compound's mechanism in inhibiting hemozoin formation is similar to that of other quinoline (B57606) antimalarial drugs like chloroquine (B1663885). wikipedia.orgnih.gov Studies on hematin (B1673048) crystallization, the synthetic equivalent of hemozoin, have shown that quinoline antimalarials inhibit this process. nih.govmdpi.com
In addition to interfering with heme detoxification, research suggests that this compound may also affect the parasite's nucleic acid and protein synthesis. patsnap.comwikipedia.org Studies have indicated that this compound can interrupt the parasite's ability to replicate and transcribe its genetic material, further hindering its capacity to reproduce. patsnap.com While the precise mechanism is not fully resolved, in vitro studies support the inhibition of nucleic acid and protein synthesis in P. falciparum by quinoline drugs. wikipedia.org
This compound acts as a blood schizonticide, targeting the asexual stages of the parasite within the red blood cells. drugbank.comdrugbank.com It also exhibits gametocytocidal activity against Plasmodium vivax and P. malariae, though not against P. falciparum. drugbank.com
Comparative studies have evaluated the effectiveness of this compound against P. falciparum, including chloroquine-resistant strains. In vitro and clinical studies have reported this compound to be effective, and in some instances, potentially more potent than quinine as an antimalarial agent. nih.govscielo.br For example, in vitro studies with Brazilian P. falciparum isolates showed that this compound had inhibitory effects at concentrations lower than those typically used in antiarrhythmic therapy. scielo.br
Research findings comparing the in vitro activity of this compound and quinine against P. falciparum have shown lower IC50 values for this compound, suggesting greater potency. scielo.br
| Drug | Estimated IC50 (µmol/L of blood) |
| This compound | 0.053 to 4.577 |
| Quinine | 0.053 to 8.132 |
Data derived from studies on Brazilian P. falciparum isolates. scielo.br
Further research has explored combinations of this compound with other drugs to enhance antimalarial efficacy. For instance, in vitro studies investigating the combination of this compound with clarithromycin (B1669154) against P. falciparum have shown synergistic interaction.
While primarily known for its antimalarial effects through heme detoxification interference and potential impact on protein synthesis, this compound also has effects on ion channels, although this is more prominently associated with its antiarrhythmic properties. medicoverhospitals.inwikipedia.org However, its interaction with ion channels like the hERG potassium channel has been studied, particularly in the context of potential cardiotoxicity, which is a consideration during its use. nih.gov
| Mechanism | Description | Research Findings/Evidence |
| Inhibition of Heme Detoxification | Accumulates in the parasite's food vacuole and prevents the conversion of toxic free heme into hemozoin by inhibiting heme biocrystallization. | Accumulation in food vacuole nih.govdrugbank.com; Inhibition of hemozoin formation nih.govpatsnap.commdpi.com; Accumulation of cytotoxic heme nih.govpatsnap.com; Similar mechanism to chloroquine wikipedia.orgnih.gov. |
| Interference with Nucleic Acid and Protein Synthesis | May interrupt the parasite's ability to replicate DNA and synthesize proteins. | In vitro studies indicate inhibition patsnap.comwikipedia.org; Hinders parasite reproduction patsnap.com. |
Summary of proposed mechanisms of action in malaria treatment.
Research continues to refine the understanding of the intricate ways in which this compound exerts its effects against the malaria parasite, contributing to its role in the treatment of this disease.
Drug Drug Interactions and Polypharmacy Research
Interactions with Cytochrome P450 Enzymes (CYP2D6 Inhibition)
Quinidine is a well-established and potent inhibitor of the cytochrome P450 (CYP) 2D6 enzyme. nih.govresearchgate.netplos.orgwikipedia.org CYP2D6 is a key enzyme involved in the metabolism of approximately 20-25% of clinically used drugs. nih.govresearchgate.netplos.org Inhibition of CYP2D6 by this compound can lead to increased plasma concentrations of drugs that are substrates of this enzyme. drugs.comhpra.ie This can potentially result in enhanced pharmacological effects or increased toxicity of the co-administered drug.
Research has demonstrated that this compound binding significantly rigidifies the active site of CYP2D6, which contributes to its inhibitory effect. drugbank.com Studies using physiologically-based pharmacokinetic (PBPK) modeling have successfully predicted drug-drug interactions involving this compound as a CYP2D6 perpetrator, affecting the disposition of victim drugs such as dextromethorphan (B48470) and metoprolol. nih.gov
Examples of drugs whose metabolism can be inhibited by this compound via CYP2D6 include certain beta-blockers (e.g., metoprolol, propranolol, timolol), phenothiazines (e.g., thioridazine, perphenazine), selective serotonin (B10506) reuptake inhibitors (SSRIs) (e.g., fluoxetine), opiates (e.g., codeine, dextromethorphan), antipsychotics (e.g., haloperidol), and some tricyclic antidepressants (e.g., amitriptyline, nortriptyline, desipramine, imipramine). drugs.comhpra.ie Co-administration with this compound may necessitate dosage adjustments for these medications to avoid potential toxicity. drugs.com Conversely, for prodrugs that require CYP2D6 for conversion to their active form, co-administration with this compound may reduce their therapeutic efficacy. drugs.com
It is also important to note that this compound itself is primarily metabolized by CYP3A4, with 3-hydroxythis compound (B22111) being a major metabolite. drugbank.com While this compound is a strong inhibitor of CYP2D6, it is also a substrate of CYP3A4 and P-glycoprotein, making it susceptible to interactions involving these proteins as well. nih.govresearchgate.net
P-glycoprotein (P-gp) Inhibition
This compound is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the intestines, kidneys, liver, and blood-brain barrier. nih.govresearchgate.netahajournals.orgpharmacytimes.com P-gp plays a crucial role in limiting the absorption and enhancing the excretion of many drugs by transporting them out of cells. pharmacytimes.com
Inhibition of P-gp by this compound can lead to increased absorption and reduced elimination of co-administered drugs that are P-gp substrates. pharmacytimes.commedsafe.govt.nzfrontiersin.org This can result in elevated plasma concentrations and increased risk of toxicity for these substrate drugs. pharmacytimes.comfrontiersin.org
Research has demonstrated that this compound inhibits P-gp-mediated transport of substrates like digoxin (B3395198) in vitro and in vivo. ahajournals.orgahajournals.org Studies in P-glycoprotein-expressing cell lines (Caco-2 cells) showed that this compound inhibited basal-to-apical digoxin transport. ahajournals.orgahajournals.org In mouse models, this compound increased plasma and tissue concentrations of digoxin in wild-type mice expressing P-gp, but not significantly in mice where the gene for the major digoxin-transporting P-gp was disrupted. ahajournals.orgahajournals.orgresearchgate.net
The interaction between this compound and loperamide (B1203769) is another example attributed to P-gp inhibition at the blood-brain barrier, potentially leading to central nervous system effects of loperamide. medsafe.govt.nz this compound is also recognized as a P-gp inhibitor with high in vivo inhibition potential and is used in clinical drug-drug interaction studies to assess P-gp mediated interactions. frontiersin.orgresearchgate.netresearchgate.net
Interactions with Other Antiarrhythmic Agents
Concomitant use of this compound with other antiarrhythmic agents can lead to complex interactions, often involving additive effects on cardiac electrophysiology and/or alterations in pharmacokinetics. Given that many antiarrhythmic drugs have narrow therapeutic indices, these interactions are clinically significant. nih.govahajournals.org
This compound, a Class Ia antiarrhythmic, prolongs the QTc interval. drugs.comfda.govrxlist.comdrugs.com Co-administration with other drugs that also prolong the QT interval, including many other antiarrhythmics (particularly Class III agents), can increase the risk of life-threatening arrhythmias, such as torsades de pointes. drugs.comahajournals.orgfda.govrxlist.comdrugs.comnih.govmedscape.com Examples of antiarrhythmics that can interact with this compound include amiodarone (B1667116), sotalol (B1662669), dofetilide, mexiletine, and propafenone. hpra.ierxlist.commedscape.comhealthline.com
Amiodarone, a Class III antiarrhythmic, can increase this compound levels by decreasing its elimination, potentially leading to elevated this compound blood levels and increased risk of arrhythmias, including torsades de pointes. rxlist.commedicinenet.commedicinenet.com Studies have also shown that this compound can increase the plasma levels of other antiarrhythmic drugs like flecainide, mexiletine, and propafenone, likely through enzyme inhibition. hpra.ie
While combining antiarrhythmic drugs may be explored to improve efficacy, knowledge of their metabolic pathways is crucial for predicting potential interactions. nih.gov Many antiarrhythmics are metabolized via the cytochrome P450 system, and this compound's inhibitory effects on CYP enzymes can impact the metabolism of other co-administered antiarrhythmics. nih.gov
Concomitant Medications Affecting this compound Levels or Effects
This compound's plasma levels and effects can be significantly altered by co-administration of various medications through several mechanisms, including altered metabolism, excretion, and protein binding. drugs.comdrugbank.comfda.govdrugs.comhealthline.commedicinenet.comdrugs.com
Drugs that induce CYP3A4, the primary enzyme responsible for this compound metabolism, can accelerate this compound's hepatic elimination, leading to decreased serum levels and potentially reduced efficacy. fda.govrxlist.comdrugs.commedicinenet.com Examples of CYP3A4 inducers include phenobarbital, phenytoin, and rifampin. fda.govrxlist.comdrugs.commedicinenet.com Conversely, inhibitors of CYP3A4 can decrease this compound metabolism, increasing its serum concentrations and the risk of toxicity. hpra.iefda.govmedscape.commedicinenet.com Examples include azole antifungals (e.g., ketoconazole, fluconazole, itraconazole, voriconazole), protease inhibitors (e.g., saquinavir), and macrolide antibiotics (e.g., erythromycin, clarithromycin). hpra.iefda.govmedscape.commedicinenet.com
Drugs that alkalinize the urine, such as carbonic-anhydrase inhibitors and sodium bicarbonate, can reduce the renal elimination of this compound, leading to increased levels. fda.govrxlist.comdrugs.comdrugs.commedlineplus.gov Cimetidine has also been shown to increase this compound levels by decreasing its elimination. fda.govrxlist.comhealthline.commedicinenet.commedicinenet.comdrugs.commedlineplus.gov
Calcium channel blockers like verapamil (B1683045) and diltiazem (B1670644) can significantly decrease the clearance and increase the half-life of this compound, leading to increased serum levels. fda.govdrugs.comdrugs.com While the mechanism for the interaction with nifedipine (B1678770) is not well understood, it has been reported to rarely decrease this compound levels. fda.govrxlist.comdrugs.com
This compound's anticholinergic, vasodilating, and negative inotropic actions can be additive to those of other drugs with similar effects. drugs.com For instance, co-administration with verapamil can sometimes result in hypotension due to additive peripheral alpha-blockade. drugs.com this compound can also potentiate the effects of neuromuscular blocking agents. drugs.com
Cardiac Glycosides (e.g., Digoxin)
One of the most well-documented and clinically significant drug interactions involving this compound is with cardiac glycosides, particularly digoxin. ahajournals.orgpharmacytimes.comresearchgate.nethealthline.commedicinenet.comdrugs.comnih.govannualreviews.orgdrugs.comacpjournals.org Co-administration of this compound with digoxin almost always leads to a significant elevation in digoxin plasma concentrations. pharmacytimes.comresearchgate.netnih.govannualreviews.orgdrugs.comacpjournals.org Studies have reported a 2- to 3-fold increase in digoxin concentrations following this compound co-administration. pharmacytimes.comnih.govannualreviews.org
The primary mechanism for this interaction is the inhibition of P-glycoprotein by this compound, which reduces the efflux of digoxin from intestinal cells (increasing absorption) and decreases its renal tubular secretion (reducing elimination). ahajournals.orgpharmacytimes.comnih.govdrugs.comnih.gov this compound has been shown to reduce digoxin's total clearance, renal clearance, and nonrenal clearance. nih.govnih.gov Additionally, some research suggests that this compound may displace digoxin from tissue binding sites, contributing to a decreased volume of distribution for digoxin. nih.govnih.govannualreviews.orgnih.govkarger.com
The increased digoxin levels can lead to digoxin toxicity, with symptoms resembling digitalis toxicity, including gastrointestinal disturbances and cardiac arrhythmias. pharmacytimes.comresearchgate.netnih.govannualreviews.org Therefore, close monitoring of serum digoxin concentrations is crucial when this compound is added to a patient's regimen, and a reduction in digoxin dosage is often necessary. nih.govannualreviews.orgdrugs.com
Electrolyte Disturbances (Hypokalemia, Hypomagnesemia)
Electrolyte imbalances, particularly hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels), can significantly influence the cardiac effects of this compound and increase the risk of proarrhythmia, specifically torsades de pointes. drugs.comdrugbank.comfda.govrxlist.comnih.govnih.govjacc.org
Hypokalemia and hypomagnesemia can exacerbate the QT-prolonging effect of this compound, making the heart more susceptible to developing this life-threatening arrhythmia. drugs.comfda.govrxlist.comnih.govjacc.org Research indicates that these electrolyte abnormalities can interfere with the antiarrhythmic activity of this compound and enhance its toxicity. nih.gov
Correcting electrolyte abnormalities, especially hypokalemia and hypomagnesemia, is considered essential in patients receiving this compound, particularly if they develop QT prolongation or require high doses of the drug. drugs.comfda.govnih.gov Monitoring and maintaining adequate levels of potassium and magnesium are important strategies to mitigate the risk of this compound-induced torsades de pointes. drugs.comfda.govnih.gov
Advanced Research Methodologies and Models in Quinidine Studies
Electrophysiological Studies (in vitro and in vivo)
Electrophysiological studies are fundamental to understanding how quinidine affects the electrical properties of cardiac cells and tissues. These studies can be conducted both in isolated biological preparations (in vitro) and in living organisms (in vivo). ahajournals.org
Patch Clamp Techniques
Patch clamp techniques are a cornerstone of in vitro electrophysiology, allowing for the precise measurement of ion currents across the cell membrane. nih.govcapes.gov.broup.comnih.gov This method involves forming a tight seal between a glass pipette electrode and the cell membrane, enabling researchers to control the membrane potential and record the flow of specific ions through channels. Whole-cell patch clamp, for instance, has been used to study the effects of this compound on calcium-independent outward K+ currents in rat ventricular myocytes, showing that this compound blocks these currents in a time- and potential-dependent manner. nih.govcapes.gov.br Studies using whole-cell patch clamp have also investigated the effects of this compound on sodium current (INa) in guinea pig ventricular myocytes, demonstrating channel state-dependent blocking effects. oup.com Furthermore, patch clamp has been applied to examine the effects of this compound on transient outward current (Ito) and L-type Ca2+ current (ICa) in rat ventricular cardiomyocytes. nih.gov
Isolated Cardiac Myocytes and Tissue Preparations
Isolated cardiac myocytes and tissue preparations are crucial in vitro models for studying the direct effects of this compound at the cellular and tissue levels. nih.govjacc.orgoup.comahajournals.orgahajournals.orgmdpi.comnih.govnih.gov Isolated ventricular myocytes, for example, allow for detailed studies of this compound's effects on action potential parameters and ion currents using techniques like patch clamp. nih.govahajournals.org Studies on isolated canine ventricular myocytes have shown that this compound decreases action potential amplitude, overshoot, and the maximum rate of depolarization (Vmax). ahajournals.org Isolated cardiac tissue preparations, such as papillary muscles, trabeculae, and ventricular slabs, maintain some of the structural and electrical coupling present in the intact heart, allowing for the investigation of conduction and repolarization in a more integrated system. ahajournals.orgahajournals.org Experiments using isolated canine ventricular tissues (epicardium, midmyocardium, and endocardium) have revealed transmural differences in this compound's effects on action potential duration, highlighting the complexity of its actions across the ventricular wall. ahajournals.org Isolated Purkinje fibers have also been extensively used to study this compound's effects on conduction and refractoriness, particularly in the context of ischemia and reentry. nih.govnih.gov
Animal Models (e.g., Canine Purkinje Fibers, Guinea Pig Hearts, Mouse Models)
Animal models play a vital role in bridging the gap between in vitro findings and the complex physiology of the intact heart. Different animal species and specific cardiac preparations offer unique advantages for studying this compound's effects. Canine Purkinje fibers have been widely used to investigate the mechanisms underlying this compound-induced arrhythmias, such as early afterdepolarizations, particularly under conditions like hypokalemia and slow stimulation rates. nih.govoup.com Studies in awake dogs with chronically implanted electrodes have provided insights into this compound's effects on conduction and refractoriness in different parts of the cardiac conduction system. ahajournals.orgahajournals.org Isolated guinea pig hearts and ventricular preparations have been used to study this compound's effects on action potentials and ion currents. oup.comresearchgate.net Mouse models, including genetically modified strains, are also employed to study the effects of this compound, particularly in the context of specific channelopathies like Brugada syndrome. jacc.org While animal models provide valuable information, it is important to consider species differences in cardiac electrophysiology when extrapolating findings to humans. escardio.orgahajournals.org
Human Stem-Cell Derived Cardiomyocytes (iPSC-CMs)
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) represent a significant advancement in cardiac research, offering a human-relevant in vitro model. mdpi.comahajournals.orgnih.govmdpi.combiorxiv.org These cells, derived from human somatic cells, can differentiate into cardiomyocytes that exhibit many of the electrophysiological characteristics of native human heart cells. mdpi.comahajournals.orgmdpi.com iPSC-CMs are increasingly used for drug screening and cardiotoxicity testing, including evaluating the effects of antiarrhythmic drugs like this compound. researchgate.netmdpi.comahajournals.orgnih.govmdpi.com Studies using iPSC-CMs have demonstrated that this compound can induce action potential prolongation and early afterdepolarizations, consistent with its known effects in humans. ahajournals.org Combining iPSC-CMs with technologies like microelectrode arrays (MEAs) allows for higher-throughput assessment of drug effects on cardiac electrical activity. ahajournals.orgnih.gov While iPSC-CMs offer a valuable human model, challenges remain in achieving full maturity and reproducibility compared to adult cardiomyocytes. mdpi.combiorxiv.org
Computational and In Silico Modeling
Computational and in silico modeling approaches utilize mathematical models and computer simulations to study the complex electrophysiological behavior of the heart and predict the effects of drugs like this compound. plos.orgmdpi.comnih.govfrontiersin.orgmdpi.com These models can simulate the activity of individual ion channels, action potentials in single cells, and electrical propagation in cardiac tissue or even the whole heart. plos.orgnih.govmdpi.com In silico models allow researchers to integrate data from various experimental sources, explore the contributions of different ion channels to this compound's effects, and predict outcomes under different conditions that may be difficult to replicate experimentally. plos.orgfrontiersin.orgmdpi.com For example, computational models of human ventricular electrophysiology have been used to assess the effects of this compound on action potential duration, transmural heterogeneity, and the risk of arrhythmias like torsade de pointes, particularly in the context of conditions like short QT syndrome. plos.orgnih.gov These models can help to dissect the underlying mechanisms of this compound's actions and predict patient-specific responses. plos.orgnih.govfrontiersin.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful in silico tools used to investigate the binding interactions of this compound with target proteins. These methods provide insights into the preferred binding poses, affinities, and the dynamic behavior of the this compound-protein complex.
Studies have utilized molecular docking to explore the interaction between this compound and various proteins. For instance, molecular docking studies using Autodock-4.2 software indicated an interaction between this compound and mitochondrial voltage-dependent anion channel (VDAC). nih.gov The docking results suggested interaction at the Glutamic acid residue (Glu-206) of VDAC. nih.gov Fluorescence spectroscopy further supported this interaction between this compound and Glutamic acid. nih.gov This research concluded that this compound partially blocks VDAC through this interaction within the channel pore. nih.gov
Molecular docking has also been employed in studies investigating this compound and its isomer quinine (B1679958) as potential inhibitors of aldo keto reductases (AKR1B1 and AKR1B10). plos.orgresearchgate.netnih.gov These studies found that this compound showed greater selectivity towards AKR1B1, while quinine exhibited maximum inhibition of AKR1B10. plos.orgresearchgate.netnih.gov Molecular dynamics simulations were used to validate the results of the docking studies, providing deeper insight into the stability of the protein-ligand complexes. plos.orgresearchgate.netnih.govsemanticscholar.org Detailed binding interactions of this compound with AKR1B1 revealed the formation of hydrogen bonds with amino acid residues such as Asn272 and Asn216. semanticscholar.org
Molecular dynamics simulations have also been applied to study the molecular relaxations in supercooled liquid and glassy states of amorphous this compound. acs.org These simulations, combined with dielectric relaxation spectroscopy, helped characterize parameters related to the complex molecular dynamics of amorphous this compound, such as glass-transition temperature (Tg), alpha relaxation width and temperature dependence, fragility index, and apparent activation energy of secondary gamma relaxation. acs.org The studies indicated that a visible gamma process has an intramolecular origin related to the rotation of a specific end group of the this compound molecule. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors.
QSAR investigations have been conducted on this compound and its analogues, particularly in the context of their inhibitory effects on enzymes like cytochrome P450 2D6 (CYP2D6). researchgate.netnih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methodologies have been employed in 3D-QSAR studies to investigate the structure-activity relationship among this compound and quinine analogues. researchgate.netnih.gov These studies revealed that the stereochemistry difference between this compound and quinine results in different inhibitory activity, with this compound being significantly more potent against CYP2D6. researchgate.netnih.gov The QSAR models and related docking results indicated that this compound binds to CYP2D6 in a different orientation compared to quinine, blocking the active pocket more closely, which contributes to its higher inhibitory activity. nih.gov
QSAR studies have also been applied to quinoline (B57606) derivatives, including those related to this compound, to predict various biological activities, such as inhibition of P-glycoprotein (ABCB1) for combating multidrug resistance in cancer and antimalarial properties. nih.govjmaterenvironsci.commdpi.comnih.govconicet.gov.ar These studies often involve developing mathematical models based on 2D and 3D molecular descriptors and utilizing machine learning regression methods. nih.gov The models aim to explain the structural features contributing to the observed activity and guide the design of new compounds with improved properties. nih.govmdpi.com
Detailed research findings from QSAR studies often include statistical parameters evaluating the predictive capacity of the models. For example, a 3D-QSAR study investigating the inhibition of CYP2D6 by this compound and quinine analogues reported CoMFA models with q² of 0.674, r² of 0.991, and r²pred of 0.880, and CoMSIA models with q² of 0.724, r² of 0.970, and r²pred of 0.841. researchgate.net
Clinical Electrophysiology Studies in Human Subjects
Clinical electrophysiology studies in human subjects are crucial for understanding the effects of this compound on the electrical activity of the heart in a living system. These studies involve recording electrical signals from the heart to assess the impact of this compound on conduction intervals, refractory periods, and the genesis of arrhythmias.
Studies using His bundle recording techniques in cardiac transplant recipients have examined the direct and autonomically mediated conduction system effects of this compound. nih.gov In these studies, intravenous infusion of this compound gluconate led to significant changes in electrophysiological parameters. nih.gov
Interactive Data Table: Electrophysiological Effects of this compound in Cardiac Transplant Recipients nih.gov
| Parameter | Baseline (ms) | Post-Quinidine (ms) | P-value |
| Atrial-His (AH) interval | 97 ± 9 | 108 ± 7 | < 0.001 |
| His-Ventricular (HV) interval | 43.9 ± 1 | 52.8 ± 3 | < 0.01 |
| Donor heart sinus cycle length | 599 ± 38 | 630 ± 56 | < 0.08 |
| Atrial effective refractory period | 214 ± 14 | 241 ± 11 | < 0.01 |
| Remnant atrial sinus cycle length | 847 ± 104 | 660 ± 96 | < 0.01 |
These findings suggested that this compound's predominant effects on sinus and atrioventricular nodes in humans are autonomically mediated and opposite to its direct actions, while its effect on atrial refractoriness and His-Purkinje conduction is primarily direct. nih.gov
Another study investigating the effects of intravenous this compound in patients with premature ventricular contractions or supraventricular arrhythmias found that therapeutic plasma levels of this compound were achieved, leading to a significant increase in QRS duration. nih.gov Heart rate, atrioventricular nodal, and infranodal conduction times did not change significantly in this study. nih.gov
Research has also explored the contribution of this compound metabolites to electrophysiological responses in human subjects. nih.gov A study involving a prolonged this compound infusion in patients with ventricular tachyarrhythmias found that changes in ventricular effective refractory periods correlated significantly with serum concentrations of this compound-N-oxide and 3-hydroxythis compound (B22111), but not with this compound concentrations. nih.gov this compound concentration was found to be the only variable that independently contributed to changes in ventricular tachycardiac cycle lengths. nih.gov These data indicated that active metabolites accumulate during infusion and may have different electrophysiological effects compared to the parent compound. nih.gov
Clinical studies have also investigated the rate-dependent effects of this compound on ventricular refractoriness in humans. umich.edu While experimental studies in isolated tissues suggested a use-dependent effect, clinical studies in humans using common pacing cycle lengths in electrophysiology laboratories did not demonstrate a rate-dependent effect of this compound on the ventricular effective refractory period. umich.edu
Furthermore, studies have examined this compound's interactions with human atrial potassium channels, highlighting age-related differences in its effects on specific currents like Ito, while effects on IK1 and IKur appeared age-independent. ahajournals.org This research helps clarify the electrophysiological mechanisms underlying this compound's antiarrhythmic effects in different patient populations. ahajournals.org
Future Research Directions and Emerging Concepts
Elucidation of Remaining Unclarified Electrophysiological Mechanisms
Despite its long history of clinical use, the comprehensive electrophysiological profile of quinidine is not yet fully elucidated. Research indicates that this compound exerts its antiarrhythmic effects through a complex interaction with multiple cardiac ion channels. It is known to block the rapid sodium channel (INa), which contributes to the decrease in the phase zero depolarization of the action potential. drugbank.com Beyond its primary effect on INa, this compound also impacts various repolarizing potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.com Furthermore, it has been shown to affect the L-type calcium current (ICa) and the late sodium inward current. drugbank.com The simultaneous modulation of these diverse ionic currents contributes to the prolongation of the action potential duration. drugbank.com
Future research is necessary to fully understand the intricate biophysical mechanisms underlying this compound's effects. frontiersin.org Studies comparing in silico models with experimental data have highlighted the challenges in accurately modeling the effects of multichannel blocking drugs like this compound, suggesting the need for further detailed characterization through additional experiments. frontiersin.org A deeper understanding of these complex interactions at the molecular and cellular levels is crucial for predicting drug response, understanding variability, and potentially identifying novel therapeutic targets.
Development of Novel this compound Analogues with Improved Safety Profiles
The development of novel this compound analogues remains an active area of research. The aim is to synthesize compounds that retain desirable antiarrhythmic properties while potentially offering improved safety profiles or enhanced efficacy for specific indications. Studies have explored the synthesis and evaluation of various this compound and quinine (B1679958) analogues, investigating the impact of structural modifications on their pharmacological activities. mdpi.comtandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.net
Exploration of this compound in Rare Cardiac Channelopathies
This compound has demonstrated efficacy in treating certain rare inherited cardiac channelopathies, and its exploration in this area continues. It has an established or potential role in conditions such as Brugada Syndrome (BrS), Short QT Syndrome (SQTS), and Idiopathic Ventricular Fibrillation (IVF). nih.govresearchgate.netnih.govahajournals.orgfrontiersin.orgahajournals.orgjacc.orgjacc.orgresearchgate.net
Recent studies have shown the clinical efficacy of this compound in managing rare genetically determined ion-channel diseases associated with a high risk of sudden cardiac death. researchgate.net For instance, this compound has been used successfully in treating electrical storm in patients with Brugada syndrome. nih.gov Research has also indicated that low-dose this compound can reduce recurrent life-threatening arrhythmic events in carefully selected BrS patients who have previously experienced such events. ahajournals.org Continued exploration is needed to further define the specific patient populations within these channelopathies who are most likely to benefit from this compound therapy, to optimize dosing strategies, and to understand its long-term impact. Studies are ongoing to provide further insight into the advisability and feasibility of this compound in reducing IVF incidence. ahajournals.org
Personalized Medicine Approaches and Pharmacogenomics in this compound Therapy
The application of personalized medicine approaches, particularly pharmacogenomics, holds promise for optimizing this compound therapy. Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs, with the goal of tailoring treatment to improve efficacy and minimize adverse effects. wsu.edunih.govresearchgate.netjaypeedigital.com
Genetic variations can affect drug metabolism, transport, and target interaction, leading to variability in drug response among individuals. nih.govjaypeedigital.com While the search results highlight the general importance of pharmacogenomics in cardiology and drug therapy, specific detailed studies on the pharmacogenomics of this compound efficacy or safety were not prominently featured. However, given that this compound is metabolized by cytochrome P450 enzymes, including CYP2D6 drugbank.com, which are known to exhibit genetic polymorphisms influencing drug metabolism, pharmacogenomic testing could potentially help predict an individual's capacity to metabolize this compound. Future research could focus on identifying specific genetic markers that correlate with this compound response, the risk of adverse effects (such as QT interval prolongation and torsades de pointes), and optimal dosing, thereby facilitating a more personalized approach to this compound therapy. drugbank.comvcu.edu
Comparative Studies with Newer Antiarrhythmic Agents
Defining the contemporary role of this compound often necessitates comparative studies with newer antiarrhythmic agents. While this compound has a long history of use, the landscape of antiarrhythmic therapy has evolved with the introduction of newer drugs with different mechanisms of action and safety profiles.
Although large-scale, head-to-head comparative trials with the latest antiarrhythmics were not extensively detailed as a future research direction in the provided snippets, the ongoing clinical use of this compound, particularly in specific indications like certain channelopathies, implies a continued need to understand its relative advantages and disadvantages compared to alternative therapies. jacc.orgjacc.org Future research may involve studies comparing the efficacy, safety, and cost-effectiveness of this compound against newer agents in specific patient populations or for particular types of arrhythmias where this compound is still considered a viable option. This includes evaluating its role in managing recurrent ventricular arrhythmias in patients with limited treatment options. jacc.orgresearchgate.net
Q & A
Basic: What experimental approaches are recommended to elucidate quinidine's primary metabolic pathways?
Answer: To identify this compound's metabolic pathways, use recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2) and liver microsomes to measure reaction kinetics (e.g., EROD/MROD activities). Nonlinear regression analysis of substrate concentration-dependent inhibition (e.g., this compound’s effect on CYP1A1/1A2) can quantify enzyme contributions . Pair this with metabolite quantification (e.g., 3-hydroxythis compound) using LC-MS/MS and compare results with computational models (e.g., liver-on-a-chip systems) to validate pathway dominance .
Advanced: How can liver-on-a-chip models improve this compound metabolism studies?
Answer: Liver-on-a-chip devices integrate hepatocytes with physiological flow and metabolic enzyme activity, enabling real-time quantification of this compound and metabolites (e.g., 3-hydroxythis compound and N-oxide). Use compartmental modeling (e.g., Models 2–4 from in vitro data) to resolve metabolic flux ambiguities. Extend incubation times (>24 hours) and quantify minor metabolites to refine pathway attribution .
Basic: How should researchers design dose-response experiments for this compound in arrhythmia models?
Answer: Use isolated cardiac preparations (e.g., right ventricular wedge models) to assess this compound’s antiarrhythmic effects. Administer escalating doses (e.g., 5–20 μM) while monitoring action potential duration (APD) and ECG parameters (QT interval). Statistical analysis should include paired t-tests for dose-dependent suppression of premature ventricular contractions (PVCs) .
Advanced: What methodologies address this compound’s variable efficacy in combination therapies?
Answer: Employ synergistic dose-response matrices (e.g., this compound + Wenxin Keli) in ex vivo arrhythmia models. Use multivariate regression to quantify interaction effects (e.g., additive vs. synergistic suppression of phase-2 reentry). Include control arms for pharmacokinetic interactions (e.g., CYP3A4 inhibition) .
Basic: How to analyze mortality risks in this compound meta-analyses?
Answer: Pool data from randomized trials (n ≥ 800 patients) using fixed-effects models. Calculate pooled rate differences (this compound vs. control) for sinus rhythm maintenance and mortality odds ratios. Adjust for heterogeneity (Cochran’s Q test) and report 95% confidence intervals. Note that this compound’s mortality risk remains significant (OR ≈ 3.0) despite efficacy .
Advanced: How to integrate pharmacokinetic-pharmacodynamic (PK/PD) models for this compound dosing?
Answer: Develop population PK models using serum concentration-time data (e.g., nonlinear mixed-effects modeling in R/NONMEM). Link PK parameters (e.g., CLint) to PD endpoints (QT prolongation) via Emax models. Validate with therapeutic drug monitoring in genotype-stratified cohorts (e.g., KCNT1 mutation carriers) .
Basic: How to resolve contradictions between predicted and experimental this compound distribution volumes?
Answer: Compare experimental unbound fraction (fu) measurements (equilibrium dialysis) with in silico predictions (e.g., plasma protein binding algorithms). For discrepancies >0.5 log units (e.g., quinine vs. This compound), validate tissue partitioning using radiolabeled drug distribution studies .
Advanced: What methods link KCNT1 mutations to this compound response variability?
Answer: Perform in vitro electrophysiology on HEK293 cells expressing mutant KCNT1 channels (e.g., R428Q, L274I). Measure this compound’s IC50 for current suppression and correlate with clinical response (seizure reduction). Use Cox regression to model age-dependent efficacy thresholds (e.g., treatment initiation <2 years vs. >5 years) .
Basic: How to assess CYP enzyme interactions in this compound metabolism?
Answer: Conduct inhibition assays with this compound (1–50 μM) against CYP isoforms (e.g., CYP3A4, CYP2D6) using probe substrates (e.g., midazolam, dextromethorphan). Calculate Ki values via Dixon plots and prioritize clinically relevant interactions (e.g., AUC ratios >2.0) .
Advanced: What modeling strategies optimize this compound’s multi-compartment distribution?
Answer: Use physiologically based pharmacokinetic (PBPK) models parameterized with tissue-to-plasma partition coefficients (Kp). Incorporate OCT1/OCT2 transporter kinetics and validate against in vivo distribution data. Apply Bayesian optimization to refine hepatic/renal clearance estimates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
